N-1H-indazol-5-yl-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1H-indazol-5-yl-3,4-dimethoxybenzamide, also known as BI-2536, is a small molecule inhibitor that targets the mitotic kinase Polo-like kinase 1 (Plk1). Plk1 is a critical regulator of cell division, and its overexpression has been linked to the development and progression of various types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.
Mechanism of Action
N-1H-indazol-5-yl-3,4-dimethoxybenzamide inhibits Plk1, a kinase that plays a crucial role in cell division. Plk1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Plk1 by this compound leads to defects in mitotic progression, ultimately resulting in cell death. This compound has also been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and other anticancer agents.
Advantages and Limitations for Lab Experiments
N-1H-indazol-5-yl-3,4-dimethoxybenzamide has several advantages for lab experiments, including its specificity for Plk1 and its ability to induce cell death in cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the development and use of N-1H-indazol-5-yl-3,4-dimethoxybenzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of combination therapies that can enhance the effectiveness of this compound. Additionally, there is interest in exploring the use of this compound in combination with immunotherapy for the treatment of cancer. Finally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of this compound to increase its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-1H-indazol-5-yl-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-indazole-5-amine to yield the desired product. The final compound is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-1H-indazol-5-yl-3,4-dimethoxybenzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as taxanes and DNA-damaging agents.
properties
IUPAC Name |
N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-6-3-10(8-15(14)22-2)16(20)18-12-4-5-13-11(7-12)9-17-19-13/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFVLGBJWGJYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.